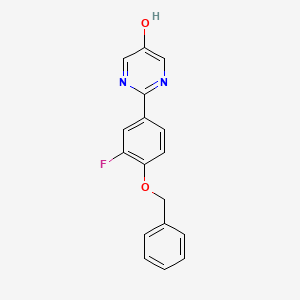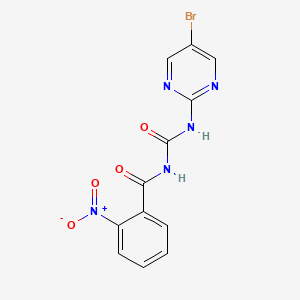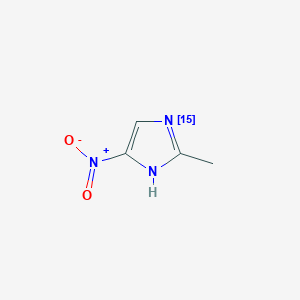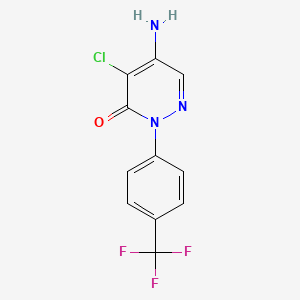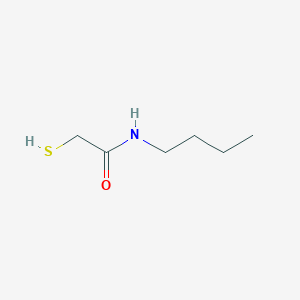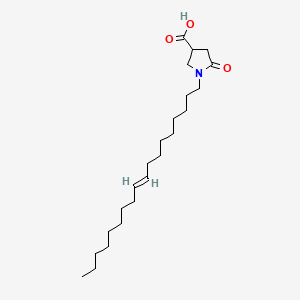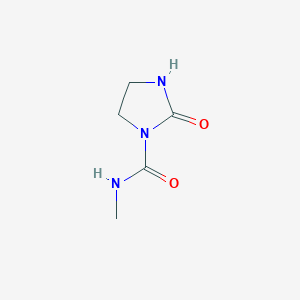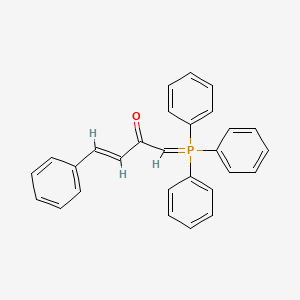![molecular formula C11H9Cl2NO2S B12920920 5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-77-5](/img/structure/B12920920.png)
5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 2,4-dichlorobenzylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the 2,4-Dichlorobenzylthio Group: The 2,4-dichlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorobenzyl chloride with a thiol compound to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions for substitution reactions may involve bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted derivatives at the 2,4-dichlorobenzyl group.
科学研究应用
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazole: Similar structure but lacks the carbonyl group at the 3-position.
2,4-Dichlorobenzylthioisoxazole: Similar structure but with variations in the substitution pattern on the isoxazole ring.
Uniqueness
5-(((2,4-Dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the isoxazole ring and the 2,4-dichlorobenzylthio group, which confer specific chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
89660-77-5 |
|---|---|
分子式 |
C11H9Cl2NO2S |
分子量 |
290.2 g/mol |
IUPAC 名称 |
5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-8-2-1-7(10(13)3-8)5-17-6-9-4-11(15)14-16-9/h1-4H,5-6H2,(H,14,15) |
InChI 键 |
HLWVIZSSHOEFII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=CC(=O)NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


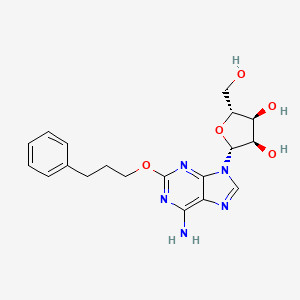
methanone](/img/structure/B12920857.png)
